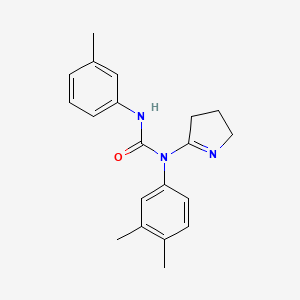

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea

描述

This compound is a urea derivative featuring a 3,4-dimethylphenyl group, a substituted pyrrolidine ring, and an m-tolyl substituent. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antiviral properties.

属性

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-14-6-4-7-17(12-14)22-20(24)23(19-8-5-11-21-19)18-10-9-15(2)16(3)13-18/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNOKDOQENNIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.48 g/mol. The structure features a urea linkage, two aromatic rings, and a pyrrole moiety, which contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to This compound exhibit antiviral properties. For instance, N-heterocycles have been synthesized and tested for their ability to inhibit viral enzymes such as reverse transcriptase (RT) in HIV. These compounds demonstrated significant activity with IC50 values in the low micromolar range, indicating potent antiviral effects against various strains of viruses including HIV and others .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has shown that similar derivatives can interact with tubulin and inhibit cell proliferation in cancer cell lines. The mechanism often involves disrupting microtubule dynamics, which is critical for cell division. Studies have reported IC50 values as low as 0.20 μM for related compounds in cancer cell assays .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The half-maximal cytotoxic concentration (CC50) is a crucial parameter in determining the therapeutic index. Compounds with lower CC50 values indicate higher toxicity; however, those exhibiting high selectivity towards cancer cells while sparing normal cells are of particular interest .

Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various N-heterocycles, it was found that certain derivatives showed remarkable inhibition of HIV reverse transcriptase with an EC50 value of 3.98 μM. This suggests that modifications in the structure can enhance antiviral potency significantly .

Study 2: Anticancer Activity

A series of phenyl urea derivatives were synthesized and evaluated for their anticancer activity against various tumor cell lines. The most potent derivative exhibited an IC50 value of 0.15 μM against breast cancer cells, highlighting the potential of such compounds in cancer therapy .

Summary of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives ()

Three pyrazoline-based compounds synthesized in Molecules (2011) share the 3,4-dimethylphenyl group but differ in other substituents:

- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline

- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline

- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline

Key Comparisons :

Insights :

- The pyrazoline derivatives exhibit moderate melting points (121–130°C) and high purity (Rf > 0.85), attributed to their rigid heterocyclic cores and alkyloxy substituents.

- The absence of urea functionality in these compounds limits direct bioactivity comparisons but highlights the role of substituent length (e.g., butyloxy vs. heptanoyloxy) in modulating physicochemical properties.

Sulfonamide and Pyrrolidine-Based Inhibitors ()

A sulfonamide-pyrrolidine compound (N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide) was evaluated for cytotoxicity and antiviral activity.

Key Comparisons :

Insights :

- The sulfonamide compound demonstrates moderate cytotoxicity, suggesting that substituents like sulfonyl groups may influence cellular toxicity.

Sulphobenzoate Derivatives ()

A patent compound ({1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate) features a sulphobenzoate ester and a pyrazolidinone ring.

Key Comparisons :

Insights :

- The sulphobenzoate derivative’s patent status implies industrial relevance, possibly for stability or solubility enhancements.

- The urea compound’s urea group may offer distinct hydrogen-bonding capabilities compared to sulphonate esters, influencing target binding.

Critical Analysis of Structural and Functional Differences

- Substituent Effects : Alkyloxy groups in pyrazoline derivatives improve lipophilicity (Rf > 0.85), while sulphonate/sulfonamide groups enhance solubility or bioactivity .

- Heterocyclic Cores: Pyrazoline and pyrazolidinone rings confer rigidity, whereas the urea-linked dihydro-pyrrol in the target compound may offer conformational flexibility.

- Data Gaps : Melting points, spectral data, and bioactivity for the urea compound are unavailable, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。